

Preclinical Data on NSC 16590 (α,α -Dimethylglycine): A Technical Overview

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Compound of Interest

Compound Name: NSC 16590

Cat. No.: B555794

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Disclaimer: The available preclinical data for the compound designated **NSC 16590**, identified as α,α -Dimethylglycine (DMG), is limited and does not represent a formal, complete preclinical data package for a drug candidate under development. The information presented herein is a synthesis of publicly available research on the biological effects of Dimethylglycine. The initial association of **NSC 16590** with the inhibition of ethylene production in plants appears to be a niche observation with limited relevance to therapeutic development.

Executive Summary

NSC 16590, chemically known as α,α -Dimethylglycine (DMG), is a naturally occurring tertiary amino acid. Preclinical research suggests that DMG possesses immunomodulatory, anti-inflammatory, and antioxidant properties. Studies in various models have demonstrated its potential to enhance both humoral and cell-mediated immunity, reduce inflammatory responses, and protect against oxidative stress. While some early animal studies have suggested a potential role in melanoma prevention, there is a notable absence of comprehensive preclinical oncology data, including pharmacokinetics and toxicology, necessary for advancing this compound as a drug candidate. This document summarizes the existing preclinical findings for **NSC 16590** (DMG).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Dimethylglycine.

Table 1: Immunomodulatory Effects of Dimethylglycine

Experimental Model	Parameter Measured	Treatment Group (DMG)	Control Group	Result	Citation
Human Volunteers (n=20)	Antibody response to pneumococcal vaccine	Oral DMG	Placebo	Fourfold increase in antibody response (P < 0.01)	
Human Volunteers (n=20)	Leukocyte Inhibitory Factor (LIF) production (in response to streptokinase - streptornase)	Oral DMG	Placebo	Significantly higher mean response (P < 0.001)	
In vitro human lymphocytes (from patients with diabetes and sickle cell disease)	Response to phytohemagglutinin, concanavalin A, and pokeweed mitogen	DMG added to culture	No DMG	Almost threefold increase in response	
In vitro LPS-stimulated THP-1 cells	TNF-alpha production	Dose-dependent increase	Untreated	Data presented as a dose-response curve	[1]
In vitro U-937 cells	IL-1 secretion	Dose-dependent increase	Untreated	Data presented as a dose-response curve	[1]

Table 2: Anti-inflammatory and Antioxidant Effects of Dimethylglycine

Experimental Model	Parameter Measured	Treatment Group (DMG-Na)	Control Group	Result	Citation
Human epidermal HaCaT keratinocytes	Proliferation	DMG-Na	Untreated	Promoted proliferation	
Human epidermal HaCaT keratinocytes (scratch wound-closure assay)	Rate of wound closure	DMG-Na	Untreated	Augmented rate of wound closure	
In vitro-produced bovine embryos (20% oxygen)	Development to blastocyst stage	0.1 μ M DMG	No DMG	Significantly improved blastocyst development	
In vitro-produced bovine embryos	Prevention of H ₂ O ₂ -induced reduction in blastocyst development	0.1 μ M DMG + 0.5 mM H ₂ O ₂	0.5 mM H ₂ O ₂ alone	DMG supplementation prevented the reduction	

Table 3: Anti-Tumor Effects of Dimethylglycine in an Animal Model

Experimental Model	Parameter Measured	Treatment Group (DMG)	Control Group	Result	Citation
Mice (melanoma model)	Development of metastatic foci	Pre-treated and post-treated with DMG	Non-DMG controls	14% (pre-treated) and 21% (post-treated) developed metastatic foci, compared to 50% in controls	

Experimental Protocols

Immunomodulation in Humans

- **Study Design:** A double-blind, placebo-controlled study was conducted with 20 human volunteers.
- **Intervention:** Subjects received either oral Dimethylglycine or a placebo.
- **Endpoint Measurement:** Antibody response to a pneumococcal vaccine was measured. Production of Leukocyte Inhibitory Factor (LIF) in response to concanavalin A and streptokinase-streptodornase was also assessed.
- **In Vitro Lymphocyte Response:** Lymphocytes from patients with diabetes and sickle cell disease were cultured with and without DMG. The proliferative response to phytohemagglutinin, concanavalin A, and pokeweed mitogen was measured.

Anti-inflammatory Effects in Human Keratinocytes

- **Cell Line:** Human epidermal HaCaT keratinocytes were used.
- **Proliferation Assay:** Cells were treated with N,N-dimethylglycine sodium salt (DMG-Na) and proliferation was assessed.

- **Wound Healing Assay:** A scratch wound-closure assay was performed. The rate of wound closure in the presence of DMG-Na was compared to untreated controls.

Antioxidant Effects in Bovine Embryos

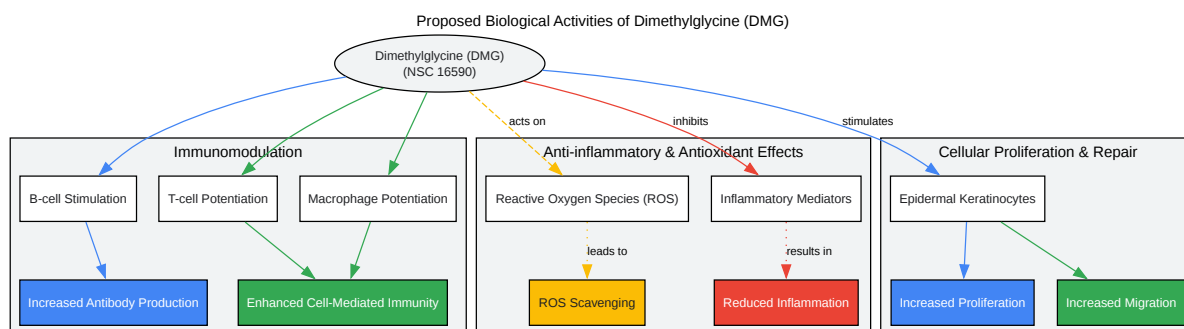
- **Model:** In vitro-produced bovine embryos.
- **Experimental Groups:** Embryos were cultured with or without 0.1 μM DMG under 20% or 5% oxygen concentrations. In a separate experiment, embryos were exposed to 0.5 mM H_2O_2 with or without 0.1 μM DMG.
- **Endpoint:** The percentage of embryos developing to the blastocyst stage was determined.

Anti-Tumor Effects in a Murine Melanoma Model

- **Animal Model:** Mice were used in a melanoma model.
- **Treatment Groups:** One group received DMG five days prior to the introduction of melanoma cells (prophylactic use). Another group was treated with DMG after the introduction of melanoma cells. A control group received no DMG.
- **Endpoint:** The development of metastatic foci was assessed and compared between groups.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of Dimethylglycine are not fully elucidated. However, based on the available data, a proposed overview of its biological activities can be visualized.



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Caption: Proposed biological activities of Dimethylglycine (DMG).

Conclusion and Future Directions

The available preclinical data on **NSC 16590** (Dimethylglycine) suggest a profile of an immunomodulatory and anti-inflammatory agent with antioxidant properties. The findings in human volunteer studies and various in vitro and in vivo models are encouraging for these applications. However, for consideration as a drug development candidate, particularly in oncology, significant data gaps exist. There is a lack of comprehensive studies on its mechanism of action in cancer cells, dose-response relationships in relevant tumor models, and essential pharmacokinetic and toxicological data. Future research should focus on elucidating its molecular targets and conducting systematic preclinical studies to validate its therapeutic potential in specific disease indications.

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References

- 1. info.vetriscience.com [info.vetriscience.com]
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